molecular formula C18H21N3O4 B2633496 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034278-26-5

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2633496
CAS No.: 2034278-26-5
M. Wt: 343.383
InChI Key: JOBDOFLRBUEJIZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034278-26-5) is a synthetic small molecule with a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol . This compound features a piperidine core substituted with both a pyrimidine and a phenoxyacetamide group, presenting a complex heterocyclic architecture of interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing nitrogen, such as those based on piperidine and pyrimidine scaffolds, are extensively investigated for their potential biological activities and their utility as core structures in developing pharmacologically active agents . Pyrimidine derivatives, in particular, are recognized as privileged structures in the discovery of allosteric modulators for G protein-coupled receptors (GPCRs) . The electron-deficient nature of the pyrimidine ring also offers versatile synthetic handles for further functionalization, making this compound a potential valuable intermediate or building block for chemical synthesis . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-7-2-3-8-16(15)24-13-17(22)21-11-4-6-14(12-21)25-18-19-9-5-10-20-18/h2-3,5,7-10,14H,4,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBDOFLRBUEJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the 2-Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated reagent under basic conditions to form the 2-methoxyphenoxy intermediate.

    Pyrimidin-2-yloxy Piperidine Formation: The next step involves the reaction of pyrimidine with piperidine in the presence of a suitable base to form the pyrimidin-2-yloxy piperidine intermediate.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the context of drug development. Key applications include:

1. Anticancer Activity
Research indicates that derivatives of compounds with similar structures exhibit anticancer properties. The piperidine moiety is known to interact with various biological targets, potentially inhibiting tumor growth and metastasis. Studies have shown that modifications to the pyrimidine and phenoxy groups can enhance anticancer efficacy, making this compound a candidate for further exploration in oncology .

2. Antimicrobial Properties
Compounds containing phenoxy and piperidine groups have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, suggesting that 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may possess similar properties, warranting further investigation .

3. Neurological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). Research into related compounds has shown promise in treating neurological disorders such as depression and anxiety .

Pharmacological Insights

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

1. Mechanism of Action
The compound's mechanism likely involves modulation of specific receptor pathways, including those associated with GPCRs. This interaction can lead to downstream effects that alter cellular signaling pathways, potentially providing therapeutic benefits in various disease models.

2. Toxicity and Safety Profiles
Initial studies on related compounds suggest a need for comprehensive toxicity assessments. Evaluating the safety profile through in vitro and in vivo models will be essential for determining the viability of this compound as a therapeutic agent .

Case Studies

Several studies have explored the efficacy of structurally related compounds:

StudyFocusFindings
Pendergrass et al. (2024)Type III Secretion System InhibitionIdentified potential inhibitors that could serve as leads for new antimicrobial agents .
PMC3315628 (2018)GPCR SignalingDiscussed the role of GPCRs in drug action, highlighting the relevance of similar compounds in neurological applications .
PubMed Study (2020)Autotaxin InhibitionInvestigated compounds affecting lysophosphatidic acid signaling, relevant for understanding neuroactive properties .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations:
  • Heterocyclic Variations : Replacement of tetrazole () or indole () with pyrimidine in the target compound may enhance π-π stacking interactions in biological targets.
  • Piperidine Modifications : Hydroxy or pyrimidinyloxy substituents on piperidine () influence solubility and target affinity.

Activity Insights :

  • Adrenoceptor Binding: Compounds with 2-methoxyphenoxy groups (e.g., ) show α/β-adrenoceptor affinity, suggesting the target may share this activity.
  • Kinase Inhibition Potential: Pyrimidine rings are common in kinase inhibitors (e.g., EGFR inhibitors), implying possible therapeutic applications .

Physicochemical Data :

  • Isomerization: Piperidine-ethanone analogs (e.g., ) exhibit amide bond isomerization with energy barriers (~67 kJ/mol), which may influence conformational stability.
  • Purity : LCMS and NMR confirm >95% purity for piperidine-containing compounds (), critical for pharmacological evaluation.

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034278-26-5, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4}. Its structure includes a methoxyphenoxy group and a pyrimidine moiety linked to a piperidine ring, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, derivatives containing piperidine and pyrimidine structures have shown promising antifungal activity against Candida auris, demonstrating mechanisms such as apoptosis induction and disruption of cell membrane integrity .

Table 1: Antifungal Activity of Related Compounds

Compound NameMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Apoptosis induction
pta20.671.5Cell cycle arrest
pta30.973.9Membrane disruption

Cytotoxicity and Anti-cancer Properties

The compound's structural components suggest potential anti-cancer properties. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example, a related compound demonstrated an IC50 value of 1.71 μM in MCF-7 cells, indicating significant cytotoxicity .

Table 2: Cytotoxicity Data for Related Compounds

Compound NameCell LineIC50 (μM)
Compound AMCF-71.71
Compound BPC-31.84
Compound CSKOV31.10

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been documented to trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S-phase, inhibiting cancer cell proliferation .
  • Membrane Disruption : The ability to disrupt microbial membranes contributes to the antifungal efficacy observed in related compounds.

Case Studies

Several case studies have investigated the biological activity of derivatives similar to This compound :

  • Study on Antifungal Activity : A study published in Nature reported that triazole derivatives with similar frameworks exhibited significant antifungal properties against resistant strains of Candida, highlighting their potential as therapeutic agents .
  • Cancer Cell Studies : Research conducted on eugenol-derived compounds indicated that modifications could enhance cytotoxic effects against cancer cells, supporting the hypothesis that structural variations in phenolic compounds can significantly affect their biological activity .

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